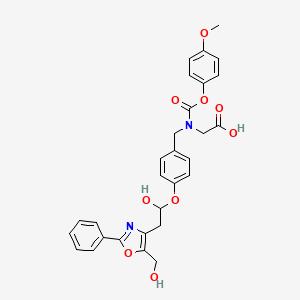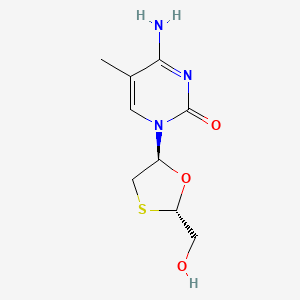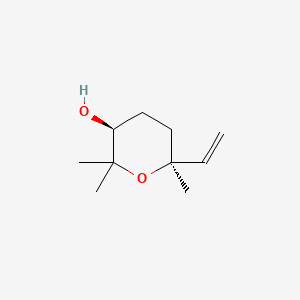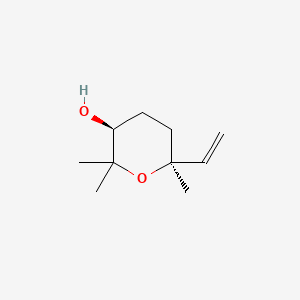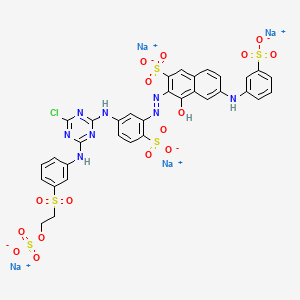
Tetrasodium 3-((5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4-hydroxy-6-((3-sulphonatophenyl)amino)naphthalene-2-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrasodium 3-((5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4-hydroxy-6-((3-sulphonatophenyl)amino)naphthalene-2-sulphonate is a complex organic compound. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes multiple sulphonate groups, a triazine ring, and azo linkages.
准备方法
The synthesis of Tetrasodium 3-((5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4-hydroxy-6-((3-sulphonatophenyl)amino)naphthalene-2-sulphonate involves several steps. The process typically starts with the preparation of intermediate compounds, which are then combined under specific reaction conditions to form the final product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulphone derivatives, while reduction reactions may result in the formation of amine derivatives.
科学研究应用
Tetrasodium 3-((5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4-hydroxy-6-((3-sulphonatophenyl)amino)naphthalene-2-sulphonate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is used in studies related to enzyme inhibition and protein binding. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it is used in the production of dyes and pigments.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulphonate groups and azo linkages play a crucial role in its binding to target molecules. The triazine ring structure also contributes to its activity by providing a stable framework for interactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Tetrasodium 3-((5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4-hydroxy-6-((3-sulphonatophenyl)amino)naphthalene-2-sulphonate can be compared with other similar compounds, such as sulphonated azo dyes and triazine-based compounds. These compounds share some structural similarities but differ in their specific functional groups and applications. The unique combination of sulphonate groups, azo linkages, and triazine ring in this compound makes it distinct and versatile for various applications.
属性
CAS 编号 |
79809-26-0 |
|---|---|
分子式 |
C33H23ClN8Na4O16S5 |
分子量 |
1075.3 g/mol |
IUPAC 名称 |
tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-6-(3-sulfonatoanilino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C33H27ClN8O16S5.4Na/c34-31-38-32(36-20-4-1-5-23(14-20)59(44,45)12-11-58-63(55,56)57)40-33(39-31)37-22-9-10-27(61(49,50)51)26(17-22)41-42-29-28(62(52,53)54)13-18-7-8-21(16-25(18)30(29)43)35-19-3-2-6-24(15-19)60(46,47)48;;;;/h1-10,13-17,35,43H,11-12H2,(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H2,36,37,38,39,40);;;;/q;4*+1/p-4 |
InChI 键 |
AHVQFIVLXIXFPB-UHFFFAOYSA-J |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)[O-])N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



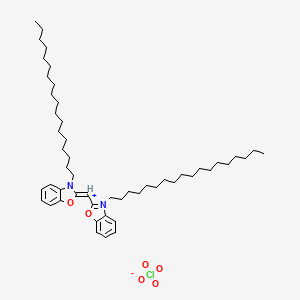
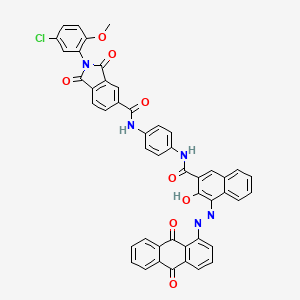
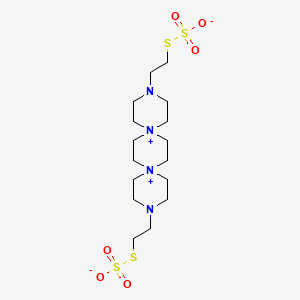



![1-(3-methoxyphenyl)imidazo[1,2-a]quinoxalin-4-amine](/img/structure/B12766266.png)
